2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrazolotriazine core, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluorophenylhydrazine, which reacts with appropriate diketones to form the pyrazolotriazine core. The indole moiety is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an acetamide intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it valuable for pharmacological studies.
Material Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core and are used in various industrial applications.
Uniqueness
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a fluorophenyl group, a pyrazolotriazine core, and an indole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C23H19FN6O2S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H19FN6O2S/c24-16-7-5-14(6-8-16)18-12-27-30-21(18)28-22(29-23(30)32)33-13-20(31)25-10-9-15-11-26-19-4-2-1-3-17(15)19/h1-8,11-12,26H,9-10,13H2,(H,25,31)(H,28,29,32) |
InChI Key |
RJQHBTSWJYITJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=NC4=C(C=NN4C(=O)N3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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